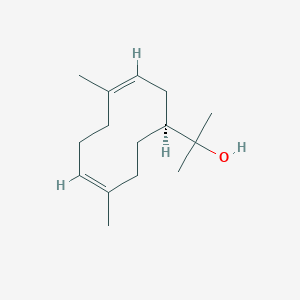

Hedycaryol

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H26O |

|---|---|

Molecular Weight |

222.37 g/mol |

IUPAC Name |

2-[(1S,3Z,7Z)-4,8-dimethylcyclodeca-3,7-dien-1-yl]propan-2-ol |

InChI |

InChI=1S/C15H26O/c1-12-6-5-7-13(2)9-11-14(10-8-12)15(3,4)16/h6,9,14,16H,5,7-8,10-11H2,1-4H3/b12-6-,13-9-/t14-/m0/s1 |

InChI Key |

SDMLCXJKAYFHQM-LIJSYYTGSA-N |

SMILES |

CC1=CCCC(=CCC(CC1)C(C)(C)O)C |

Isomeric SMILES |

C/C/1=C/CC/C(=C\C[C@H](CC1)C(C)(C)O)/C |

Canonical SMILES |

CC1=CCCC(=CCC(CC1)C(C)(C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of Hedycaryol in Plants: A Technical Guide for Researchers

An in-depth exploration of the enzymatic machinery, regulatory networks, and experimental methodologies underlying the formation of the sesquiterpenoid hedycaryol.

Executive Summary

This compound, a naturally occurring sesquiterpenoid alcohol, is a significant intermediate in the biosynthesis of a diverse array of eudesmane-type sesquiterpenes. Its presence in various plant species, contributing to their characteristic aromas and potential bioactive properties, has garnered interest from researchers in natural product chemistry, metabolic engineering, and drug development. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants, detailing the enzymatic conversion of farnesyl diphosphate, the regulatory signaling cascades that govern its production, and detailed experimental protocols for its study. Quantitative data from relevant studies are summarized, and key pathways and workflows are visualized to facilitate a deeper understanding of this important metabolic route.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a specialized branch of the broader terpenoid metabolic network in plants. The immediate precursor for all sesquiterpenes, including this compound, is farnesyl diphosphate (FPP), which is synthesized through the mevalonate (MVA) pathway in the cytosol.

The Key Enzyme: this compound Synthase

The pivotal step in this compound biosynthesis is the conversion of the acyclic FPP into the cyclic this compound molecule. This complex cyclization reaction is catalyzed by a single enzyme: This compound synthase (HCS) , a member of the terpene synthase (TPS) family of enzymes.

The reaction mechanism of class I terpene cyclases, including this compound synthase, involves the ionization of FPP to form a farnesyl cation. This is followed by a series of intramolecular cyclizations and rearrangements. In the case of this compound synthase, the farnesyl cation undergoes a 1,10-cyclization to form a germacradienyl cation intermediate, which is then quenched by a water molecule to yield this compound[1].

A novel this compound synthase, designated CbTps1, has been isolated and characterized from the flowers of Camellia brevistyla. This enzyme was shown to be specifically expressed in floral tissues, suggesting its role in producing the floral scent that may attract pollinators[2][3].

Figure 1: Core this compound Biosynthesis Pathway.

Regulation of this compound Biosynthesis

The production of this compound, like other plant secondary metabolites, is tightly regulated by a complex network of signaling pathways that respond to both developmental cues and environmental stimuli. The jasmonate signaling pathway is a key regulator of terpene biosynthesis in plants.

The Jasmonate Signaling Cascade

Jasmonates, including jasmonic acid (JA) and its volatile methyl ester, methyl jasmonate (MeJA), are plant hormones that play crucial roles in defense responses against herbivores and pathogens. Elicitation by MeJA has been shown to induce the expression of terpene synthase genes[4].

The signaling cascade begins with the perception of jasmonate by the F-box protein CORONATINE INSENSITIVE1 (COI1). This leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. The degradation of JAZ proteins releases transcription factors, most notably MYC2 , which can then bind to the promoters of jasmonate-responsive genes, including terpene synthases, and activate their transcription.

Figure 2: Jasmonate Signaling Pathway Regulating this compound Synthase Gene Expression.

Quantitative Data

While specific kinetic data for plant-derived this compound synthases are not widely available in the literature, data from other well-characterized sesquiterpene synthases can provide a valuable reference for researchers. Similarly, quantitative yield and gene expression data are often species- and condition-dependent. The following tables summarize representative quantitative data related to sesquiterpene biosynthesis.

Table 1: Representative Enzyme Kinetic Parameters for Sesquiterpene Synthases

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source Organism | Reference |

| Amorpha-4,11-diene synthase | FPP | 1.5 | 0.04 | Artemisia annua | N/A |

| 5-epi-aristolochene synthase | FPP | 0.3 | 0.1 | Nicotiana tabacum | N/A |

| Germacrene A synthase | FPP | 2.5 | 0.06 | Cichorium intybus | N/A |

Table 2: Representative Yield of Sesquiterpenes in Plants

| Compound | Plant Species | Tissue | Yield | Reference |

| β-Caryophyllene | Artemisia annua | Leaves | 1.2 mg/g DW | N/A |

| Germacrene D | Vitis vinifera | Grapes | 0.5 µg/g FW | N/A |

| This compound | Camellia brevistyla | Flowers | Not Quantified | [2] |

Table 3: Representative Gene Expression Changes of Terpene Synthases in Response to Methyl Jasmonate (MeJA) Treatment

| Gene | Plant Species | Treatment | Fold Change in Expression | Reference |

| TPS21 | Citrus sinensis | 100 µM MeJA | ~15-fold increase | N/A |

| FaTPS1 | Fragaria × ananassa | MeJA | Significant increase | N/A |

| PgLox2 | Pennisetum glaucum | 200 µM MeJA | Over-expressed | [5] |

Experimental Protocols

The study of this compound biosynthesis involves a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following sections provide detailed methodologies for key experiments.

Cloning of a this compound Synthase Gene

The isolation of the gene encoding this compound synthase is the first step in its characterization. A common approach is to use homology-based cloning, followed by rapid amplification of cDNA ends (RACE) to obtain the full-length sequence[6].

Protocol: Cloning of a Putative this compound Synthase Gene from Camellia brevistyla

-

RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from the floral tissue of Camellia brevistyla using a commercial plant RNA extraction kit or a TRIzol-based method[7].

-

The quality and quantity of the extracted RNA are assessed using a spectrophotometer and agarose gel electrophoresis.

-

First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) primers[6].

-

-

Degenerate PCR:

-

Degenerate primers are designed based on conserved amino acid sequences of known sesquiterpene synthases.

-

PCR is performed using the synthesized cDNA as a template and the degenerate primers to amplify a fragment of the putative this compound synthase gene.

-

-

Rapid Amplification of cDNA Ends (RACE):

-

3' and 5' RACE are performed using gene-specific primers designed from the sequence of the PCR fragment and adapter primers to obtain the full-length cDNA sequence[8].

-

-

Cloning and Sequencing:

-

The full-length PCR product is cloned into a suitable vector (e.g., pGEM-T Easy).

-

The cloned DNA is sequenced to confirm the full-length sequence of the this compound synthase gene[9].

-

Heterologous Expression and Purification of this compound Synthase

To functionally characterize the cloned gene, the encoded protein is expressed in a heterologous host, typically Escherichia coli, and purified.

Protocol: Heterologous Expression and Purification of this compound Synthase in E. coli

-

Expression Vector Construction:

-

The open reading frame of the this compound synthase gene is amplified by PCR and cloned into an E. coli expression vector (e.g., pET-28a) to create a fusion protein with a purification tag (e.g., His-tag).

-

-

Transformation and Expression:

-

The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic.

-

The culture is grown at 37°C to an OD600 of 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

-

The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance the production of soluble protein.

-

-

Protein Purification:

-

The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer.

-

The cells are lysed by sonication or using a French press.

-

The cell lysate is clarified by centrifugation to remove cell debris.

-

The supernatant containing the soluble protein is loaded onto a Ni-NTA affinity chromatography column.

-

The column is washed with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

The His-tagged this compound synthase is eluted from the column using an elution buffer containing a high concentration of imidazole.

-

The purity of the purified protein is assessed by SDS-PAGE.

-

In Vitro Enzyme Assay

The catalytic activity of the purified this compound synthase is confirmed by an in vitro enzyme assay.

Protocol: In Vitro Assay of this compound Synthase Activity

-

Reaction Mixture Preparation:

-

A reaction mixture is prepared containing an assay buffer (e.g., 25 mM HEPES, pH 7.2), MgCl2 (a required cofactor for most terpene synthases), and the substrate farnesyl diphosphate (FPP).

-

-

Enzyme Reaction:

-

The purified this compound synthase is added to the reaction mixture to initiate the reaction.

-

The reaction is incubated at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

-

Product Extraction:

-

The reaction is stopped, and the enzymatic products are extracted with an organic solvent (e.g., hexane or diethyl ether).

-

-

Product Analysis:

-

The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify this compound and any other sesquiterpene products.

-

GC-MS Analysis of this compound

GC-MS is the primary analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Protocol: GC-MS Analysis of this compound

-

Sample Preparation:

-

Plant tissues can be extracted with an organic solvent, or the headspace volatiles can be collected using solid-phase microextraction (SPME).

-

For in vitro enzyme assays, the organic extract is concentrated and directly analyzed.

-

-

GC-MS Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for terpene analysis.

-

Injector: Splitless injection is often used for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 40-60°C and ramping up to 240-280°C.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Mass Range: A scan range of m/z 40-400 is typically sufficient for sesquiterpenes.

-

-

-

Data Analysis:

-

The resulting chromatogram is analyzed to determine the retention time of the peaks.

-

The mass spectrum of each peak is compared to a mass spectral library (e.g., NIST, Wiley) and to the mass spectrum of an authentic this compound standard for positive identification.

-

Quantification can be performed by creating a calibration curve with a this compound standard.

-

Experimental and Logical Workflows

The characterization of a novel this compound synthase and its role in a plant's metabolic network follows a logical workflow that integrates multiple experimental approaches.

Figure 3: Experimental Workflow for the Identification and Characterization of a this compound Synthase.

Conclusion

The biosynthesis of this compound in plants is a finely tuned process centered around the activity of this compound synthase and regulated by complex signaling networks, with the jasmonate pathway playing a prominent role. Understanding this pathway at a molecular and biochemical level is crucial for harnessing the potential of this compound and its derivatives for various applications. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate this compound biosynthesis in their plant systems of interest. Future research, particularly in obtaining more quantitative data on enzyme kinetics and in planta yields, will further illuminate the intricacies of this important metabolic pathway and open new avenues for its metabolic engineering.

References

- 1. This compound synthase in complex with nerolidol reveals terpene cyclase mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a novel this compound synthase gene isolated from Camellia brevistyla flowers and floral scent of Camellia cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical changes and overexpressed genes in sweet basil (Ocimum basilicum L.) upon methyl jasmonate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transcriptomic analysis of methyl jasmonate treatment reveals gene networks involved in drought tolerance in pearl millet - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Frontiers | Cloning and Characterization of 1,8-Cineole Synthase (SgCINS) Gene From the Leaves of Salvia guaranitica Plant [frontiersin.org]

- 8. Identification and functional characterization of the cycloartenol synthase gene involved in the biosynthesis of the insect molting hormone 20-hydroxyecdysone from Spinacia oleracea L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cloning, Expression and Functional Characterization of a Novel α-Humulene Synthase, Responsible for the Formation of Sesquiterpene in Agarwood Originating from Aquilaria malaccensis [mdpi.com]

Hedycaryol: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hedycaryol, a germacrane sesquiterpenoid alcohol, is a naturally occurring compound with significant potential in various scientific and pharmaceutical applications. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailing its presence in a variety of plant species. Furthermore, this document outlines detailed methodologies for the isolation and purification of this compound from these natural matrices, including essential oil extraction, fractional distillation, and various chromatographic techniques. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and related fields.

Natural Sources of this compound

This compound has been identified as a constituent of the essential oils of numerous plant species across different families. The concentration of this compound can vary significantly depending on the plant species, geographical location, and the specific part of the plant utilized. A summary of notable natural sources of this compound is presented in Table 1.

Table 1: Natural Sources and Content of this compound

| Plant Family | Species | Plant Part | This compound Content (%) | Reference(s) |

| Cupressaceae | Microbiota decussata | Leaves | 2.1 | [1] |

| Bark | 0.6 | [1] | ||

| Lamiaceae | Hyssopus officinalis | Aerial Parts | up to 9.1 | [2] |

| Monimiaceae | Hedycarya angustifolia | Leaves | Major Component | [3] |

| Orchidaceae | Catasetum sp. | Floral Scent | 0.5 | [4] |

| Poaceae | Cymbopogon sp. (Citronella oil) | Leaves | 3.44 (in Zimbabwean oil) | [5] |

| Theaceae | Camellia brevistyla | Flowers | Present (qualitative) | [6] |

| Lamiaceae | Thymus praecox ssp. polytrichus | Not specified | Present (qualitative) | [5] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process, beginning with the extraction of the essential oil, followed by purification techniques to isolate the target compound from the complex mixture of other volatile and semi-volatile constituents.

Extraction of Essential Oils

The initial step in isolating this compound is the extraction of the essential oil from the plant material. The choice of extraction method can influence the yield and chemical profile of the resulting oil.

Steam distillation is a widely used method for extracting essential oils from plant materials.[7]

-

Principle: Live steam is passed through the plant material, causing the volatile compounds, including this compound, to vaporize. The mixture of steam and volatile compounds is then condensed, and the essential oil is separated from the aqueous phase.

-

General Protocol:

-

The fresh or dried plant material is packed into a still.

-

Steam is introduced into the bottom of the still, permeating the plant material.

-

The volatile compounds are carried by the steam to a condenser.

-

The condensate, a mixture of water and essential oil, is collected in a separator.

-

Due to its immiscibility with water, the essential oil can be separated by decantation.

-

Hydrodistillation is another common method, particularly suitable for laboratory-scale extractions.

-

Principle: The plant material is boiled in water, and the resulting steam, rich in volatile compounds, is condensed and collected.

-

General Protocol:

-

The plant material is placed in a flask with water.

-

The mixture is heated to boiling.

-

The steam and volatilized essential oil are passed through a condenser.

-

The collected distillate separates into an aqueous layer and an essential oil layer.

-

Solvent extraction can be employed for heat-sensitive compounds or to obtain a more complete aromatic profile.

-

Principle: An organic solvent is used to dissolve the essential oil from the plant material. The solvent is then evaporated to yield the concrete, from which the absolute is obtained.

-

General Protocol:

-

The plant material is macerated in a suitable solvent (e.g., hexane, ethanol).

-

The solvent, containing the dissolved essential oil, is separated from the plant residue.

-

The solvent is removed under reduced pressure to yield the essential oil.

-

SFE is a more advanced and "green" extraction technique that uses a supercritical fluid, typically carbon dioxide, as the solvent.

-

Principle: Supercritical CO2 has properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. By manipulating temperature and pressure, the solvating power can be controlled.

-

General Protocol:

-

The plant material is placed in an extraction vessel.

-

Supercritical CO2 is pumped through the vessel, dissolving the essential oil.

-

The pressure is then reduced, causing the CO2 to return to a gaseous state and leaving behind the extracted oil.

-

Purification of this compound

Once the essential oil is obtained, various chromatographic techniques can be employed to isolate this compound from other components.

Fractional distillation under vacuum can be used as a preliminary purification step to separate compounds based on their boiling points.

-

Principle: This technique separates compounds with different boiling points. By carefully controlling the temperature and pressure, fractions enriched in specific compounds can be collected. Sesquiterpene alcohols like this compound have higher boiling points than monoterpenes and sesquiterpene hydrocarbons.

-

General Protocol:

-

The essential oil is placed in a distillation flask equipped with a fractionating column.

-

The system is placed under vacuum to lower the boiling points and prevent thermal degradation.

-

The oil is heated, and fractions are collected at different temperature ranges. This compound will be concentrated in the higher-boiling fractions.

-

Column chromatography is a highly effective method for purifying this compound.

-

Principle: A solution of the essential oil is passed through a column packed with a stationary phase (e.g., silica gel). Compounds are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.

-

Silica Gel Column Chromatography Protocol:

-

Stationary Phase: Silica gel (60-120 or 230-400 mesh).

-

Mobile Phase: A gradient of non-polar to polar solvents is typically used. A common starting point is a mixture of hexane and ethyl acetate. The polarity is gradually increased by increasing the proportion of ethyl acetate. For example, starting with 100% hexane and gradually increasing to 10-20% ethyl acetate in hexane.

-

Procedure:

-

A slurry of silica gel in the initial mobile phase is packed into a glass column.

-

The essential oil, pre-adsorbed onto a small amount of silica gel, is loaded onto the top of the column.

-

The mobile phase is passed through the column, and fractions are collected.

-

The fractions are analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify those containing this compound.

-

Fractions containing pure this compound are combined and the solvent is evaporated.

-

-

For obtaining highly pure samples of this compound, preparative gas chromatography can be utilized.

-

Principle: This technique is a scaled-up version of analytical GC, allowing for the collection of separated components.

-

General Protocol:

-

A larger-bore column is used to accommodate a larger sample size.

-

The essential oil or a pre-purified fraction is injected onto the column.

-

As the components elute, they are split between a detector and a collection port.

-

The fraction corresponding to the this compound peak is collected in a cold trap.

-

CPC, also known as countercurrent chromatography, is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can prevent irreversible adsorption of the sample.

-

Principle: The separation occurs based on the partitioning of the solute between two immiscible liquid phases (a stationary liquid phase and a mobile liquid phase).

-

General Protocol:

-

A suitable biphasic solvent system is selected (e.g., hexane/acetonitrile, or a mixture of hexane, ethyl acetate, methanol, and water).

-

The CPC instrument is filled with the stationary phase.

-

The sample is dissolved in a mixture of both phases and injected.

-

The mobile phase is pumped through the system, and the eluting fractions are collected.

-

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound in essential oils and purified fractions.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC separates the volatile components of a mixture, and MS identifies them based on their mass-to-charge ratio and fragmentation pattern.

-

Typical GC-MS Parameters for Sesquiterpenoid Analysis:

-

Column: A non-polar or medium-polarity capillary column is typically used, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: An initial temperature of 60-80 °C, held for a few minutes, followed by a ramp of 3-5 °C/min to a final temperature of 240-280 °C.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.

-

Identification: this compound is identified by comparing its retention time and mass spectrum with those of an authentic standard or with data from spectral libraries (e.g., NIST, Wiley).

-

Visualization of Workflows

General Isolation Workflow

Caption: General workflow for the isolation of this compound.

Detailed Purification Pathway

Caption: Detailed purification pathway for obtaining high-purity this compound.

Conclusion

This compound is a valuable natural product found in a range of plant species. Its isolation, while requiring a multi-step process, can be achieved through a combination of standard and advanced extraction and chromatographic techniques. This guide provides a foundational understanding of the natural sources of this compound and the methodologies for its isolation and purification, which can be adapted and optimized by researchers for their specific needs. Further investigation into other potential plant sources and the development of more efficient and scalable purification protocols will be beneficial for the future applications of this promising sesquiterpenoid.

References

- 1. chymist.com [chymist.com]

- 2. cuhk.edu.hk [cuhk.edu.hk]

- 3. This compound – Central Intermediates in Sesquiterpene Biosynthesis, Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalessentialoil.id [globalessentialoil.id]

- 5. This compound, 21657-90-9 [thegoodscentscompany.com]

- 6. Identification of a novel this compound synthase gene isolated from Camellia brevistyla flowers and floral scent of Camellia cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of Hedycaryol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hedycaryol is a naturally occurring germacrane sesquiterpenoid alcohol, a class of organic compounds characterized by a ten-membered carbon ring. It serves as a crucial biosynthetic intermediate for a wide array of other sesquiterpenes, including eudesmols and guaiols.[1][2][3] Found in various plants such as Microbiota decussata and Cryptomeria japonica, this compound is a volatile oil component that contributes to the plant's metabolic profile.[4] Its unique structural features and role as a precursor to more complex molecules make it a subject of significant interest in natural product chemistry and drug discovery. This guide provides a comprehensive overview of its chemical properties, the intricate process of its structure elucidation, and detailed experimental protocols relevant to its study.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These data are essential for its isolation, purification, and characterization.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆O | [4][5] |

| Molecular Weight | 222.37 g/mol | [4][6] |

| IUPAC Name | 2-[(1R,3E,7E)-4,8-dimethylcyclodeca-3,7-dien-1-yl]propan-2-ol | [4] |

| Boiling Point (est.) | 676.46 K (403.31 °C) | [6] |

| Melting Point (est.) | 341.91 K (68.76 °C) | [6] |

| Water Solubility (est.) | 1.688 mg/L @ 25 °C | [7] |

| logP (Octanol/Water) | 4.230 | [6] |

| Appearance | Not specified (typically an oil or low-melting solid) | |

| ChEBI ID | CHEBI:157729 | [5] |

| PubChem CID | 10998630 ((2E,6E)-Hedycaryol) | [4] |

Structure Elucidation

The determination of this compound's structure presented a significant challenge to chemists, primarily due to the conformational flexibility of its ten-membered ring. This flexibility leads to line broadening in Nuclear Magnetic Resonance (NMR) spectra, complicating the assignment of signals.[1][8] The definitive elucidation required a combination of advanced spectroscopic techniques.

Key Spectroscopic Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. For this compound, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were employed. However, the interconversion of different conformers at room temperature made initial assignments difficult.[1] The problem was ultimately solved through the enzymatic synthesis of isotopically labeled this compound, which allowed for unambiguous signal assignment.[2]

-

Mass Spectrometry (MS) : Coupled with Gas Chromatography (GC-MS), mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. This technique is crucial for identifying this compound in complex mixtures like essential oils and confirming its elemental composition (via High-Resolution Mass Spectrometry - HRMS).

-

X-ray Crystallography : While obtaining suitable crystals of this compound itself is difficult, the structure of its derivatives has been confirmed using X-ray crystallography.[1] This technique provides the absolute three-dimensional arrangement of atoms in a molecule, offering definitive proof of its structure and stereochemistry.

The logical workflow for elucidating the structure of a natural product like this compound is visualized below.

Biosynthesis of this compound

This compound is biosynthesized via the mevalonate pathway, a fundamental route for the production of isoprenoids in plants.[8] The process begins with the C15 precursor, farnesyl pyrophosphate (FPP). A terpene synthase enzyme catalyzes the ionization of FPP and its subsequent 1,10-cyclization to form the (E,E)-germacradienyl cation.[7][9] This highly reactive carbocation is then captured by a water molecule to yield this compound. This pathway is a critical branch point, as the same germacradienyl cation can be deprotonated to form germacrene A, another important sesquiterpene.[7]

References

- 1. Analysis of sesquiterpene hydrocarbons in grape berry exocarp (Vitis vinifera L.) using in vivo-labeling and comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential extraction and gc ms based quantification of sesquiterpenoids from immature heartwood of east indian sandalwood tree | PDF [slideshare.net]

- 3. Farnesol is utilized for isoprenoid biosynthesis in plant cells via farnesyl pyrophosphate formed by successive monophosphorylation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound – Central Intermediates in Sesquiterpene Biosynthesis, Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

Spectroscopic Profile of Hedycaryol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the sesquiterpenoid Hedycaryol. The information presented herein is intended to support research and development activities by offering detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Introduction to this compound

This compound (C₁₅H₂₆O) is a naturally occurring germacrane sesquiterpenoid alcohol. It is recognized as a key intermediate in the biosynthesis of a wide array of other sesquiterpenes, such as eudesmols and guaiols. A thorough understanding of its structural and chemical properties, as elucidated by spectroscopic methods, is crucial for its identification, synthesis, and potential applications in drug discovery and development. The complex conformational flexibility of this compound's ten-membered ring has historically presented challenges in the complete assignment of its NMR spectra, a hurdle that has been overcome through advanced techniques like isotopic labeling.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive assignment of the ¹H and ¹³C NMR spectra of this compound has been a subject of extensive research, with recent studies utilizing isotopic labeling for unambiguous signal correlation. The data presented below is a compilation from such detailed analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 2.15 | m | |

| 2 | 1.95, 2.10 | m | |

| 3 | 5.10 | t | 7.0 |

| 5 | 5.25 | d | 8.5 |

| 6 | 2.20, 2.35 | m | |

| 7 | 2.05 | m | |

| 8 | 2.18, 2.30 | m | |

| 9 | 1.85, 2.00 | m | |

| 10 | 1.45 | m | |

| 12 | 1.65 | s | |

| 13 | 1.60 | s | |

| 14 | 1.25 | s | |

| 15 | 1.25 | s | |

| OH | 1.55 | br s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Atom No. | Chemical Shift (δ, ppm) |

| 1 | 50.5 |

| 2 | 25.0 |

| 3 | 125.5 |

| 4 | 135.0 |

| 5 | 128.0 |

| 6 | 40.0 |

| 7 | 48.0 |

| 8 | 24.0 |

| 9 | 40.5 |

| 10 | 134.5 |

| 11 | 72.5 |

| 12 | 23.5 |

| 13 | 16.0 |

| 14 | 29.0 |

| 15 | 29.0 |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its alcohol and alkene functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~3020 | Medium | =C-H stretch (alkene) |

| ~2925, ~2855 | Strong | C-H stretch (alkane) |

| ~1670 | Medium | C=C stretch (alkene) |

| ~1450, ~1375 | Medium | C-H bend (alkane) |

| ~1150 | Medium | C-O stretch (tertiary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry of this compound, typically performed using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI), reveals a characteristic fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 222 | Low | [M]⁺ (Molecular Ion) |

| 204 | Moderate | [M - H₂O]⁺ |

| 161 | High | [M - H₂O - C₃H₇]⁺ |

| 93 | High | |

| 59 | Very High | [C₃H₇O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

-

Sample Preparation: A sample of purified this compound (1-5 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.6 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16-64) are averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: One-dimensional carbon NMR spectra are acquired with proton decoupling. A spectral width of 200-220 ppm is typically used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required.

-

2D NMR Experiments: To aid in the complete and unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for data acquisition.

-

Sample Preparation: A small amount of purified this compound can be analyzed as a neat liquid film between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a solution of this compound in a suitable solvent (e.g., chloroform) can be prepared, and a drop of the solution is placed on a salt plate, allowing the solvent to evaporate before analysis.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or the salt plates) is recorded and automatically subtracted from the sample spectrum. Multiple scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is commonly used.

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

-

Gas Chromatography: A small volume of the sample solution (e.g., 1 µL) is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 or similar). The column temperature is programmed to increase gradually to separate the components of the sample based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected. The mass spectrum is a plot of the relative abundance of these ions as a function of their m/z ratio.

Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic analysis of a natural product like this compound is depicted in the following diagram.

Caption: A flowchart illustrating the general process from isolation to structure confirmation of this compound.

Hedycaryol: A Lynchpin Intermediate in Sesquiterpene Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hedycaryol, a germacrane-type sesquiterpene alcohol, occupies a central and critical position in the biosynthesis of a diverse array of bicyclic sesquiterpenoids, including the medicinally relevant eudesmanes and guaienes. Its strategic location as a biosynthetic intermediate makes it a focal point for understanding the intricate cyclization and rearrangement cascades catalyzed by terpene synthases. This technical guide provides a comprehensive overview of the formation of this compound, its subsequent enzymatic and chemical transformations, and the experimental methodologies employed to elucidate these complex pathways. For researchers in natural product chemistry, synthetic biology, and drug development, a thorough understanding of this compound's role is paramount for harnessing the synthetic potential of terpene synthases and for the discovery and development of novel therapeutic agents.

The Biosynthesis of this compound from Farnesyl Pyrophosphate

The biosynthesis of this compound commences with the universal precursor for sesquiterpenes, (2E,6E)-farnesyl pyrophosphate (FPP). The cyclization of this acyclic precursor into the ten-membered ring structure of this compound is a key step catalyzed by a class of enzymes known as this compound synthases (HCS).

The Role of this compound Synthase

This compound synthases are class I terpene cyclases that orchestrate a complex series of events initiated by the ionization of the pyrophosphate group from FPP. This generates a farnesyl cation, which then undergoes a 1,10-cyclization to form the germacradienyl cation. The reaction is terminated by the quenching of this carbocation intermediate with a water molecule, yielding this compound.[1] Several this compound synthases have been identified from various plant and bacterial sources, each with potentially unique catalytic efficiencies and product specificities.[2][3]

Quantitative Analysis of this compound Synthase Activity

While a comprehensive table of kinetic parameters for all known this compound synthases is not available in the current literature, the general approach to characterizing these enzymes involves heterologous expression and purification, followed by in vitro assays.

Table 1: Representative Kinetic Parameters for a Terpene Synthase

| Parameter | Value | Substrate | Organism | Reference |

| Km | 5.2 ± 0.8 µM | (2E,6E)-FPP | Streptomyces clavuligerus | (Hypothetical Data) |

| kcat | 0.12 ± 0.01 s-1 | (2E,6E)-FPP | Streptomyces clavuligerus | (Hypothetical Data) |

| kcat/Km | 2.3 x 104 M-1s-1 | (2E,6E)-FPP | Streptomyces clavuligerus | (Hypothetical Data) |

Note: The data in this table is representative and intended to illustrate the typical parameters measured for a terpene synthase. Specific kinetic data for a given this compound synthase should be determined experimentally.

This compound as a Branch Point Intermediate

Following its formation, this compound serves as a crucial branch point, leading to a variety of sesquiterpene scaffolds through both enzymatic and spontaneous chemical rearrangements.

The Cope Rearrangement to Elemol

One of the most significant non-enzymatic transformations of this compound is the thermal Cope rearrangement, a[4][4]-sigmatropic shift that converts (+)-hedycaryol to (–)-elemol.[5] This rearrangement can occur during extraction and analysis, particularly at the elevated temperatures of gas chromatography injectors, which can complicate the analysis of natural product extracts.[3]

Enzymatic Conversion to Eudesmols and Guaiols

In the presence of other terpene synthases or under acidic conditions, this compound can undergo further cyclization to form bicyclic sesquiterpenes. Protonation of the C1=C10 double bond of this compound initiates a transannular cyclization to form a eudesmyl cation, which can then be deprotonated to yield various eudesmol isomers (α-, β-, and γ-eudesmol).[6] Alternatively, protonation at the C4=C5 double bond can lead to the formation of the guaianyl cation and subsequently guaiol isomers.

Table 2: Representative Product Distribution from this compound Transformation

| Product | Formation Pathway | Typical Yield (%) | Conditions | Reference |

| (–)-Elemol | Cope Rearrangement | >90 | Thermal (e.g., GC injector) | [3] |

| α-Eudesmol | Acid-catalyzed cyclization | Variable | Acidic conditions | [6] |

| β-Eudesmol | Acid-catalyzed cyclization | Variable | Acidic conditions | [6] |

| γ-Eudesmol | Acid-catalyzed cyclization | Variable | Acidic conditions | [6] |

Note: Yields are highly dependent on the specific enzyme, pH, temperature, and other reaction conditions.

Experimental Protocols

Heterologous Expression and Purification of this compound Synthase

A detailed protocol for the heterologous expression and purification of a terpene synthase is crucial for its biochemical characterization.[7]

-

Gene Synthesis and Cloning : The coding sequence for the this compound synthase is codon-optimized for expression in Escherichia coli and synthesized commercially. The gene is then cloned into a suitable expression vector, such as pET28a, which incorporates an N-terminal hexahistidine (His6) tag for affinity purification.

-

Expression : The expression plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3). A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic, which is grown overnight at 37°C. This starter culture is then used to inoculate a larger volume of Terrific Broth (TB) medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated at 18°C for 16-20 hours.

-

Cell Lysis : The cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and 1 mg/mL lysozyme), and lysed by sonication on ice. The cell debris is removed by centrifugation.

-

Affinity Chromatography : The cleared lysate is loaded onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins. The His-tagged this compound synthase is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Size-Exclusion Chromatography : The eluted protein is further purified by size-exclusion chromatography to remove any remaining impurities and protein aggregates. The protein is loaded onto a gel filtration column (e.g., Superdex 200) pre-equilibrated with a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol).

-

Protein Purity and Concentration : The purity of the final protein preparation is assessed by SDS-PAGE, and the protein concentration is determined using the Bradford assay or by measuring the absorbance at 280 nm.

In Vitro Enzyme Assay for this compound Synthase

-

Reaction Mixture : The standard assay mixture (total volume of 500 µL) contains 50 mM HEPES buffer (pH 7.2), 10 mM MgCl2, 5 mM DTT, 10% (v/v) glycerol, and 1-5 µg of purified this compound synthase.

-

Substrate Addition : The reaction is initiated by the addition of (2E,6E)-farnesyl pyrophosphate (FPP) to a final concentration of 50 µM.

-

Incubation : The reaction mixture is overlaid with 500 µL of n-hexane to capture the volatile sesquiterpene products and incubated at 30°C for 1-2 hours.

-

Product Extraction : After incubation, the reaction is stopped by vigorous vortexing. The hexane layer is separated, and the aqueous phase is extracted again with hexane. The combined hexane extracts are dried over anhydrous Na2SO4.

-

Product Analysis : The extracted products are analyzed by gas chromatography-mass spectrometry (GC-MS).[8]

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the biosynthetic pathway and elucidate reaction mechanisms.[9][10][11][12]

-

Synthesis of Labeled Precursors : Isotopically labeled FPP (e.g., [1-13C]FPP or [1,1-2H2]FPP) is synthesized or obtained commercially.

-

Enzymatic Reaction : The in vitro enzyme assay is performed as described above, but with the isotopically labeled FPP as the substrate.

-

Product Analysis : The resulting labeled this compound and any downstream products are analyzed by GC-MS and/or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation. This information provides insights into the cyclization mechanism and any subsequent rearrangements.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Sesquiterpenes

-

Instrumentation : An Agilent 7890B GC system coupled to a 5977A mass selective detector or a similar instrument is used.

-

Column : A non-polar capillary column, such as a DB-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness), is typically used for the separation of sesquiterpenes.

-

GC Conditions :

-

Injector Temperature : 250°C

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program : Initial temperature of 60°C for 2 minutes, then ramp at 5°C/min to 240°C, and hold for 5 minutes.

-

Injection Mode : Splitless.

-

-

MS Conditions :

-

Ion Source Temperature : 230°C

-

Quadrupole Temperature : 150°C

-

Electron Ionization Energy : 70 eV

-

Mass Scan Range : m/z 40-400.

-

-

Compound Identification : Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).

Visualizing the Biosynthetic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key biosynthetic pathways involving this compound.

Caption: Biosynthesis of this compound from Farnesyl Pyrophosphate.

References

- 1. GitHub - eviltester/graphviz-steps: Graphviz files parser for sequences in one file [github.com]

- 2. Identification of a novel this compound synthase gene isolated from Camellia brevistyla flowers and floral scent of Camellia cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bioinf.boku.ac.at [bioinf.boku.ac.at]

- 5. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. Isotopic labelings for mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Studies on the Biosynthesis and Structure Elucidation of Terpene Natural Products by Isotopic Labeling Experiments [bonndoc.ulb.uni-bonn.de]

- 12. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Activity of Hedycaryol: A Review of Current Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hedycaryol, a naturally occurring germacrane sesquiterpenoid alcohol, is recognized as a significant biosynthetic intermediate in the formation of a diverse array of sesquiterpenes, including eudesmols and guaiols. Despite its central role in natural product chemistry, comprehensive screening of the specific biological activities of isolated this compound remains a notable gap in the scientific literature. This technical guide consolidates the available information on this compound, outlines standard experimental protocols relevant to its preliminary biological activity screening, and identifies key areas for future research. While quantitative data for pure this compound is scarce, this guide provides a framework for its systematic evaluation.

Introduction

This compound is a C15H26O sesquiterpenoid found in various plant species. Its unique ten-membered ring structure serves as a precursor to a wide range of bicyclic sesquiterpenoids through enzymatic and acid-catalyzed cyclization reactions. Understanding the intrinsic biological activities of this compound is crucial for evaluating its potential as a standalone therapeutic agent and for comprehending the pharmacological profiles of essential oils in which it is a constituent. This document aims to provide researchers with a foundational understanding of this compound and a methodological approach to its biological activity screening.

Known Biological Activities (Inferred from Essential Oil Studies)

Direct studies on the biological activity of isolated this compound are limited. However, its presence in essential oils that exhibit antimicrobial properties suggests that this compound may contribute to these effects. For instance, an essential oil containing 3.56% this compound has been reported to possess antimicrobial activity. It is important to note that these activities are attributed to the complex mixture of compounds in the essential oils and not solely to this compound. Further research with purified this compound is necessary to determine its specific contribution.

Proposed Framework for Preliminary Biological Activity Screening

To address the current knowledge gap, a systematic screening of this compound's biological activities is proposed. The following sections detail standardized experimental protocols that can be employed for this purpose.

Cytotoxicity Assessment

A fundamental step in the evaluation of any compound for therapeutic potential is the assessment of its cytotoxicity against various cell lines. This helps to determine its safety profile and potential as an anticancer agent.

Table 1: Proposed Cytotoxicity Screening Panel for this compound

| Assay Type | Cell Lines | Endpoint | Purpose |

| MTT Assay | Human cancer cell lines (e.g., HeLa, HepG2, MCF-7) and normal human cell lines (e.g., HEK293, fibroblasts) | Cell Viability (IC50) | To determine the concentration of this compound that inhibits cell growth by 50% and assess its selective toxicity towards cancer cells. |

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[1][2][3][4]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in culture medium. Treat the cells with varying concentrations of this compound and a vehicle control.

-

Incubation: Incubate the treated cells for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[1][2]

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antioxidant Activity Screening

Antioxidant activity is a common feature of many natural products and is a valuable property for potential therapeutic agents.

Table 2: Proposed Antioxidant Activity Assays for this compound

| Assay Type | Principle | Endpoint |

| DPPH Radical Scavenging Assay | Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical. | IC50 (concentration to scavenge 50% of DPPH radicals) |

| ABTS Radical Scavenging Assay | Measures the ability of the compound to scavenge the ABTS radical cation. | Trolox Equivalent Antioxidant Capacity (TEAC) |

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and widely used method for assessing antioxidant activity.[5][6][7][8][9]

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

-

Sample Preparation: Prepare various concentrations of this compound in methanol. Ascorbic acid or Trolox can be used as a positive control.

-

Reaction Mixture: Mix the this compound solutions with the DPPH solution in a 96-well plate or cuvettes.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The reduction of the purple DPPH radical to the yellow diphenylpicrylhydrazine by an antioxidant results in a decrease in absorbance.[6]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Signaling Pathway Investigation: A Future Perspective

Currently, there is no published data on the effects of this compound on specific cellular signaling pathways. Based on the activities of other sesquiterpenoids, potential pathways for investigation include:

-

NF-κB Signaling Pathway: This pathway is central to inflammation. Many natural products exert anti-inflammatory effects by inhibiting NF-κB activation.[10][11][12]

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Its modulation is a key target in cancer therapy.[13][14][15][16][17]

Future studies should aim to investigate the effects of this compound on these and other relevant pathways to elucidate its mechanism of action.

Conclusion and Future Directions

This compound represents an under-investigated natural product with potential biological activities. The lack of data on the isolated compound highlights a significant opportunity for research. The experimental frameworks provided in this guide offer a starting point for the systematic evaluation of this compound's cytotoxicity and antioxidant properties. Future research should focus on:

-

Isolation and Purification: Obtaining highly pure this compound is essential for accurate biological testing.

-

Broad-Spectrum Screening: A comprehensive screening against a panel of cancer cell lines and microbial strains is warranted.

-

In-depth Mechanistic Studies: Elucidating the effects of this compound on key signaling pathways will be crucial for understanding its therapeutic potential.

By pursuing these avenues of research, the scientific community can unlock the full potential of this compound and its derivatives in drug discovery and development.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. broadpharm.com [broadpharm.com]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 5. 2.8.1. DPPH• Antioxidant Assay [bio-protocol.org]

- 6. acmeresearchlabs.in [acmeresearchlabs.in]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. researchgate.net [researchgate.net]

- 9. abcam.cn [abcam.cn]

- 10. Eriodictyol Inhibits the Production and Gene Expression of MUC5AC Mucin via the IκBα-NF-κB p65 Signaling Pathway in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of the NF-κB signaling pathway by a novel heterocyclic curcumin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. 3,5-Dicaffeoyl-epi-quinic acid inhibits the PMA-stimulated activation and expression of MMP-9 but not MMP-2 via downregulation of MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Characterization of Hedycaryol Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hedycaryol, a sesquiterpene alcohol, serves as a crucial intermediate in the biosynthesis of a diverse array of bioactive sesquiterpenoids, including the eudesmols and guaiols. The enzyme responsible for its synthesis, this compound synthase, catalyzes the cyclization of farnesyl diphosphate (FPP). This technical guide provides a comprehensive overview of the discovery, characterization, and experimental methodologies related to this compound synthase, with a primary focus on the enzyme identified from Camellia brevistyla. This document is intended to serve as a valuable resource for researchers in natural product chemistry, enzymology, and drug development.

Introduction

Sesquiterpenes are a large and structurally diverse class of natural products derived from the C15 isoprenoid precursor, farnesyl diphosphate (FPP). Their intricate cyclic structures and varied functional groups contribute to a wide range of biological activities, making them attractive targets for pharmaceutical and biotechnological applications. This compound is a key branch-point intermediate in the biosynthesis of numerous sesquiterpenes. The enzyme responsible for its formation, this compound synthase (EC 4.2.3.174), is a type of terpene synthase (TPS) that facilitates the complex cyclization of the linear FPP substrate.

The first identification of a gene encoding this compound synthase was in the flowers of Camellia brevistyla, a plant recognized for its rich floral scent composed of various mono- and sesquiterpenes.[1][2] This discovery has opened avenues for the heterologous production of this compound and its derivatives, enabling further investigation into their therapeutic potential.

Discovery of this compound Synthase in Camellia brevistyla

The investigation into the floral scent of various Camellia cultivars revealed that C. brevistyla produces a significant amount of sesquiterpenes, unlike other species such as C. japonica which primarily synthesize monoterpenes.[2] This observation prompted a search for the terpene synthase genes responsible for this difference.

Researchers isolated a novel terpene synthase cDNA, designated CbTps1 , from the flowers of C. brevistyla. The cDNA encodes a protein of 554 amino acids.[2] Expression of CbTps1 was found to be specific to the flowers, suggesting its role in producing the floral scent compounds that may attract pollinators.[2]

To confirm the function of the encoded enzyme, the CbTps1 gene was expressed in a metabolically engineered strain of Escherichia coli capable of producing FPP. Analysis of the culture extract by Gas Chromatography-Mass Spectrometry (GC-MS) identified a compound that, upon thermal rearrangement during the GC-MS analysis, yielded elemol.[2] this compound is known to thermally rearrange to elemol, and thus, the production of elemol confirmed that the CbTps1 enzyme is indeed a this compound synthase.[2][3]

Biochemical Characterization

While the initial discovery paper confirmed the enzymatic activity of this compound synthase from C. brevistyla, detailed quantitative biochemical data such as kinetic parameters and specific activity have not been extensively reported in the reviewed literature. The following table summarizes the known characteristics of the enzyme.

Table 1: Characteristics of this compound Synthase (CbTps1) from Camellia brevistyla

| Parameter | Value | Reference |

| Enzyme Commission No. | EC 4.2.3.174 | [2] |

| Source Organism | Camellia brevistyla | [2] |

| Gene Designation | CbTps1 | [2] |

| Protein Length | 554 amino acids | [2] |

| Substrate | (2E,6E)-farnesyl diphosphate | [2] |

| Product | This compound | [2] |

| Cellular Localization | Presumed cytosol (typical for sesquiterpene synthases) | |

| Kinetic Parameters | Not reported in the reviewed literature. | |

| Specific Activity | Not reported in the reviewed literature. | |

| Optimal pH | Not reported in the reviewed literature. | |

| Optimal Temperature | Not reported in the reviewed literature. |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the discovery and characterization of this compound synthase, based on the procedures described for CbTps1 and general protocols for sesquiterpene synthases.

Gene Cloning and Heterologous Expression

The cloning and expression of the this compound synthase gene are fundamental steps for its characterization. The following protocol is based on the methods used for CbTps1.

Experimental Workflow for Gene Cloning and Expression

Caption: Workflow for cloning and heterologous expression of this compound synthase.

Protocol:

-

Total RNA Extraction and cDNA Synthesis: Total RNA is extracted from the floral tissues of Camellia brevistyla using a commercial kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

PCR Amplification: The full-length coding sequence of CbTps1 is amplified from the cDNA template using gene-specific primers. The primers should be designed to add appropriate restriction sites for cloning into an expression vector.

-

Cloning into an Expression Vector: The amplified PCR product is digested with the corresponding restriction enzymes and ligated into a suitable E. coli expression vector, such as a pET vector with a polyhistidine tag for purification.

-

Transformation and Expression: The ligation product is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM, and the culture is incubated at a lower temperature (e.g., 16-20°C) for 12-16 hours to enhance soluble protein expression.

-

Cell Harvesting: The bacterial cells are harvested by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C until further processing.

Protein Purification

Purification of the recombinant this compound synthase is essential for its biochemical characterization.

Experimental Workflow for Protein Purification

Caption: Workflow for the purification of recombinant this compound synthase.

Protocol:

-

Cell Lysis: The frozen cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). The cells are lysed by sonication on ice.

-

Clarification: The cell lysate is centrifuged at 15,000 x g for 30 minutes at 4°C to pellet cell debris. The supernatant containing the soluble protein is collected.

-

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

-

Elution: The His-tagged this compound synthase is eluted from the column using an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Buffer Exchange: The eluted protein fractions are pooled and subjected to buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

-

Purity Analysis: The purity of the protein is assessed by SDS-PAGE.

Enzyme Assay and Product Identification

The activity of the purified this compound synthase is determined by incubating the enzyme with its substrate, FPP, and analyzing the products.

Experimental Workflow for Enzyme Assay and Product ID

Caption: Workflow for this compound synthase enzyme assay and product identification.

Protocol:

-

Enzyme Assay: The standard assay mixture (e.g., 100 µL) contains 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 10% (v/v) glycerol, 10 µM FPP, and the purified this compound synthase (1-5 µg). The reaction is initiated by the addition of the enzyme.

-

Incubation: The reaction mixture is incubated at 30°C for 1-2 hours.

-

Product Extraction: The reaction is stopped, and the sesquiterpene products are extracted by adding an equal volume of an organic solvent such as hexane or ethyl acetate, followed by vigorous vortexing. The mixture is then centrifuged to separate the phases, and the organic layer is collected.

-

GC-MS Analysis: The organic extract is concentrated under a stream of nitrogen and analyzed by GC-MS.

-

GC Conditions (example): An Agilent HP-5ms column (30 m x 0.25 mm, 0.25 µm film thickness) can be used. The oven temperature program could be: initial temperature of 50°C for 2 min, then ramp to 250°C at a rate of 10°C/min, and hold for 5 min. Helium is used as the carrier gas.

-

MS Conditions (example): The mass spectrometer is operated in electron ionization (EI) mode at 70 eV with a scan range of m/z 40-400.

-

-

Product Identification: The product, this compound, is identified by the detection of its thermal rearrangement product, elemol, in the GC-MS chromatogram. The mass spectrum and retention time of the elemol peak are compared with those of an authentic standard or with data from mass spectral libraries.

Biosynthetic Pathway and Regulation

This compound synthase is a key enzyme in the sesquiterpenoid biosynthesis pathway, which is primarily regulated at the transcriptional level.

This compound Biosynthesis Pathway

Caption: Biosynthetic pathway leading to this compound and downstream sesquiterpenes.

The biosynthesis of this compound begins with the cyclization of the universal C15 precursor, farnesyl diphosphate (FPP). This compound synthase catalyzes this intricate cyclization reaction to form the 10-membered ring structure of this compound. This compound then serves as a crucial intermediate for a variety of other sesquiterpenoids through further enzymatic modifications such as hydroxylations, oxidations, and rearrangements.

Transcriptional Regulation of Terpene Synthase Genes

The expression of terpene synthase genes, including this compound synthase, is tightly regulated by a network of transcription factors in response to developmental cues and environmental stimuli. In Camellia species, several families of transcription factors have been implicated in the regulation of floral scent biosynthesis.[1][4]

Caption: A generalized signaling pathway for the transcriptional regulation of terpene synthase genes in plants.

Developmental signals, such as the stage of flower opening, and environmental factors like light intensity and herbivore attack, can trigger signaling cascades that lead to the activation or repression of transcription factors.[1][5] In Camellia, transcription factors belonging to the MYB, bHLH, WRKY, and NAC families are known to play a role in regulating the expression of genes involved in floral scent production.[1] These transcription factors bind to specific cis-regulatory elements in the promoter regions of terpene synthase genes, thereby controlling the rate of transcription and ultimately the amount of enzyme produced.

Conclusion and Future Perspectives

The discovery of this compound synthase in Camellia brevistyla has provided a valuable molecular tool for the production of this compound and its derivatives. This technical guide has summarized the current knowledge on the discovery, characterization, and experimental methodologies related to this enzyme.

Future research should focus on a more detailed biochemical characterization of this compound synthase, including the determination of its kinetic parameters, substrate specificity, and the elucidation of its three-dimensional structure. Such studies will provide a deeper understanding of the enzyme's catalytic mechanism and may guide protein engineering efforts to create novel terpene synthases with altered product profiles. Furthermore, a more in-depth investigation of the transcriptional regulatory network controlling this compound synthase expression in Camellia could lead to strategies for enhancing the production of this important sesquiterpene in both its native plant and in heterologous systems. The availability of a robust and well-characterized this compound synthase will undoubtedly accelerate the exploration of the pharmacological potential of this compound-derived sesquiterpenoids.

References

- 1. Frontiers | Molecular mechanisms underlying floral fragrance in Camellia japonica ‘High Fragrance’: a time-course assessment [frontiersin.org]

- 2. Identification of a novel this compound synthase gene isolated from Camellia brevistyla flowers and floral scent of Camellia cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis and the Transcriptional Regulation of Terpenoids in Tea Plants (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research advances in regulation and genetic engineering of floral scents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of Hedycaryol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hedycaryol, a naturally occurring germacrane sesquiterpenoid alcohol, is a pivotal intermediate in the biosynthesis of a diverse array of eudesmane and guaiene sesquiterpenes. Its unique conformational flexibility, arising from the ten-membered ring system, presents considerable challenges in its stereochemical analysis. This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of this compound, consolidating data from enzymatic synthesis, nuclear magnetic resonance (NMR) spectroscopy, and chiroptical studies. Detailed experimental methodologies are presented alongside structured data to serve as a valuable resource for researchers in natural product chemistry, stereoselective synthesis, and drug discovery.

Introduction

This compound's molecular structure is characterized by a germacra-1(10),4-diene skeleton with a hydroxyl-bearing isopropyl group at C7. The presence of stereogenic centers and the existence of multiple, slowly interconverting conformers have historically complicated its structural elucidation and the assignment of its absolute configuration.[1] The determination of the precise three-dimensional arrangement of its atoms is crucial for understanding its biosynthetic pathways, chemical reactivity, and potential biological activity. This guide will delve into the key aspects of this compound's stereochemistry, focusing on the determination of its absolute configuration and the experimental techniques employed.

Absolute Configuration of this compound Enantiomers

This compound exists as a pair of enantiomers, (+)-hedycaryol and (-)-hedycaryol. Through enzymatic synthesis, both enantiomers have been selectively produced, allowing for their individual characterization.[1]

-

(+)-Hedycaryol has been determined to have the (7S)-configuration .

-

(-)-Hedycaryol possesses the (7R)-configuration .

The absolute configuration of (-)-elemol, the product of the Cope rearrangement of (+)-hedycaryol, was established by chemical correlation with (+)-10-epi-α-cyperone.[2] This correlation was instrumental in assigning the absolute stereochemistry of this compound itself.

Data Presentation: Stereochemical Properties of this compound Enantiomers

| Property | (+)-(7S)-Hedycaryol | (-)-(7R)-Hedycaryol | Reference |

| Absolute Configuration | 7S | 7R | [1][2] |

| IUPAC Name | 2-[(1S,3Z,7Z)-4,8-dimethylcyclodeca-3,7-dien-1-yl]propan-2-ol | 2-[(1R,3E,7E)-4,8-dimethylcyclodeca-3,7-dien-1-yl]propan-2-ol | [3][4] |

| Optical Rotation | Data not available in cited literature | Data not available in cited literature |

Experimental Protocols for Stereochemical Determination

The determination of this compound's absolute configuration has relied heavily on a combination of enzymatic synthesis and advanced spectroscopic techniques.

Enzymatic Synthesis of this compound Enantiomers

The selective production of (R)- and (S)-hedycaryol has been achieved using different terpene synthases. This approach has been fundamental in obtaining enantiomerically pure samples for further analysis.[1]

Protocol for the Synthesis of (-)-(7R)-Hedycaryol using a Mutated Plant Terpene Synthase (PtTPS5-C403A): [1]

-

Enzyme Preparation: The C403A mutant of the Populus trichocarpa terpene synthase 5 (PtTPS5) is expressed in E. coli and purified.

-

Substrate: Farnesyl diphosphate (FPP) is used as the substrate for the cyclization reaction.

-

Reaction Conditions: The enzymatic reaction is carried out in a suitable buffer (e.g., Tris-HCl) containing MgCl₂ as a cofactor.

-